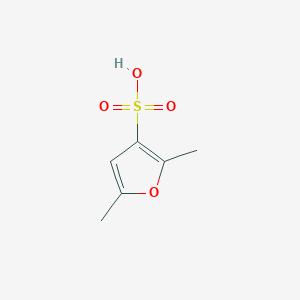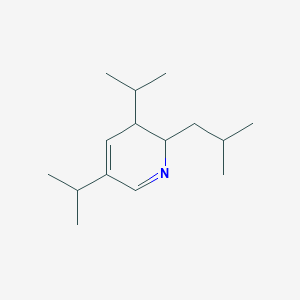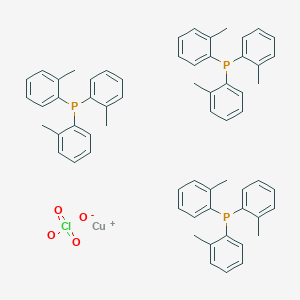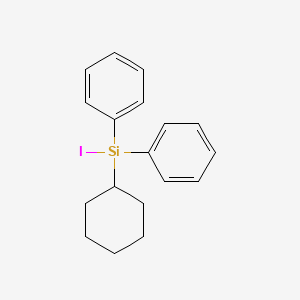
N,N,N-Trimethylanilinium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethylanilinium fluoride is a trialkylammonium salt known for its dual reactivity through both the aryl group and the N-methyl groups. This compound has found applications in various fields, including cross-coupling, aryl etherification, fluorine radiolabelling, phase-transfer catalysis, supramolecular recognition, and polymer design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) to facilitate the methylation process .
Industrial Production Methods
Industrial production methods for N,N,N-trimethylanilinium fluoride often involve large-scale methylation reactions using aniline and methyl iodide, followed by purification processes to isolate the desired product. The use of phase-transfer catalysis can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethylanilinium fluoride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to aniline.
Substitution: The fluoride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure optimal yields .
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced aniline, and various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
N,N,N-Trimethylanilinium fluoride has a wide range of scientific research applications, including:
Chemistry: Used in cross-coupling reactions, aryl etherification, and fluorine radiolabelling.
Biology: Applied in the design of antimicrobial polymers and pH sensing.
Medicine: Utilized in the synthesis of radiotracers for medical imaging.
Industry: Employed in phase-transfer catalysis and supramolecular recognition.
Mecanismo De Acción
The mechanism of action of N,N,N-trimethylanilinium fluoride involves its dual reactivity through both the aryl group and the N-methyl groups. The compound can act as an electrophilic methylating reagent, where the methyl groups are transferred to nucleophilic sites. The fluoride ion can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N,N-trimethylanilinium fluoride include other trialkylammonium salts such as:
- N,N,N-Trimethylanilinium iodide
- N,N,N-Trimethylanilinium bromide
- N,N,N-Trimethylanilinium chloride
Uniqueness
This compound is unique due to its dual reactivity and the presence of the fluoride ion, which allows for specific applications in fluorine radiolabelling and nucleophilic substitution reactions. This sets it apart from other trialkylammonium salts that may not have the same versatility .
Propiedades
Número CAS |
92477-88-8 |
|---|---|
Fórmula molecular |
C9H14FN |
Peso molecular |
155.21 g/mol |
Nombre IUPAC |
trimethyl(phenyl)azanium;fluoride |
InChI |
InChI=1S/C9H14N.FH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
IOIJXJFMFHVESQ-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C1=CC=CC=C1.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)


![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
